molecular formula C9H16N4O B13527381 2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide

2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide

Cat. No.: B13527381
M. Wt: 196.25 g/mol
InChI Key: CXXSEEDEWHXBMK-UHFFFAOYSA-N
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Description

2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide is an organic compound that features a pyrazole ring substituted with an amino group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide typically involves the reaction of 4-amino-1H-pyrazole with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol
  • 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-Amino-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N,N-diethylacetamide

InChI

InChI=1S/C9H16N4O/c1-3-12(4-2)9(14)7-13-6-8(10)5-11-13/h5-6H,3-4,7,10H2,1-2H3

InChI Key

CXXSEEDEWHXBMK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C=N1)N

Origin of Product

United States

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